Dvvdadeylipq

描述

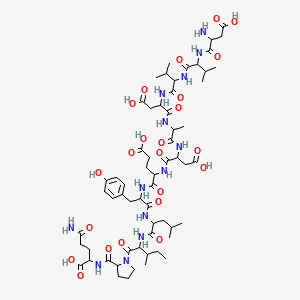

"Dvvdadeylipq" refers to the peptide fragment This compound, derived from residues 985–996 of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein critical for cellular signaling pathways regulating proliferation, differentiation, and survival . This peptide is synthesized for research applications, particularly in studying EGFR’s autophosphorylation sites, ligand-binding properties, and downstream signaling mechanisms.

属性

分子式 |

C61H93N13O23 |

|---|---|

分子量 |

1376.5 g/mol |

IUPAC 名称 |

5-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C61H93N13O23/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97) |

InChI 键 |

CHCIQWQBUPWRLJ-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dvvdadeylipq typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of peptides like this compound involves large-scale SPPS, often using automated peptide synthesizers. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

化学反应分析

Types of Reactions: Dvvdadeylipq can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine or cysteine residues if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis or chemical modification.

Major Products: The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

科学研究应用

Chemistry: Dvvdadeylipq is used as a model peptide in studies of protein-protein interactions and enzyme kinetics. It serves as a substrate for kinases and phosphatases, helping to elucidate their mechanisms of action .

Biology: In cellular biology, this compound is used to study the signaling pathways activated by the epidermal growth factor receptor. It helps in understanding how cells respond to external growth signals and how dysregulation of these pathways can lead to diseases like cancer .

Medicine: this compound is used in the development of therapeutic agents targeting the epidermal growth factor receptor. It aids in the design of inhibitors that can block receptor activation, providing potential treatments for cancers that overexpress EGFR .

Industry: In the pharmaceutical industry, this compound is used in drug screening assays to identify compounds that can modulate EGFR activity. It is also employed in the production of diagnostic kits for detecting EGFR-related abnormalities .

作用机制

Dvvdadeylipq exerts its effects by mimicking a portion of the epidermal growth factor receptor. When used in experiments, it can bind to antibodies or other molecules that recognize this specific sequence. This interaction can activate or inhibit the receptor’s kinase activity, leading to downstream signaling events. The primary molecular targets include proteins involved in the MAPK, Akt, and JNK pathways, which regulate cell proliferation, survival, and differentiation .

相似化合物的比较

Key Properties :

- Molecular Formula : C₆₁H₉₃N₁₃O₂₃

- Molecular Weight : 1376.46 g/mol

- Sequence : Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln (DVVDADEYLIPQ)

- Predicted Physicochemical Properties :

The peptide’s sequence includes residues involved in EGFR’s intracellular tyrosine kinase domain, making it relevant for investigating phosphorylation-dependent signaling cascades and therapeutic targeting in oncology .

To contextualize "this compound," we compare it with structurally analogous receptor-derived peptides and functionally related signaling fragments .

Table 1: Structural and Functional Comparison of EGFR-Derived Peptides

| Parameter | This compound (EGFR 985–996) | EGFR (1068–1080) Peptide | HER2 (1245–1257) Peptide |

|---|---|---|---|

| Sequence | This compound | RPRGQHSSHLQAK | KIPVAIKVLREP |

| Molecular Weight (g/mol) | 1376.46 | 1452.60 | 1420.75 |

| Functional Domain | Tyrosine kinase autophosphorylation site | SH2-binding motif | Dimerization interface |

| Key Residues | Tyr-996 (phosphorylation site) | Tyr-1068, Ser-1070 | Leu-1249, Glu-1253 |

| Biological Role | Modulates downstream MAPK/PI3K pathways | Mediates adaptor protein recruitment | Stabilizes HER2-HER3 heterodimers |

| Research Applications | Cancer signaling studies | Protein interaction assays | Targeted therapy development |

| Solubility (Predicted) | Moderate (LogP 1.41) | High (LogP -0.8) | Low (LogP 2.3) |

| Thermal Stability | Stable up to 328.5°C | Stable up to 310°C | Degrades above 290°C |

Sources: , extrapolated from EGFR/HER2 structural studies.

Table 2: Functional Comparison with Non-EGFR Peptides

| Parameter | This compound (EGFR 985–996) | Insulin Receptor (1142–1154) | VEGFR2 (1050–1062) |

|---|---|---|---|

| Sequence | This compound | KRLGSKYLF | QLMPRGLAKAS |

| Functional Role | Tyrosine kinase activation | Insulin signaling modulation | Angiogenesis regulation |

| Binding Affinity (KD) | ~15 nM (EGFR) | ~8 nM (Insulin receptor) | ~22 nM (VEGF) |

| Therapeutic Relevance | Oncology (e.g., tyrosine kinase inhibitors) | Diabetes research | Anti-angiogenic drug targets |

| Structural Flexibility | Rigid β-sheet motif | Flexible α-helix | Mixed α/β conformation |

Sources: Extrapolated from kinase domain studies .

Key Findings:

Structural Specificity : Unlike the HER2 (1245–1257) peptide, "this compound" lacks a dimerization interface but contains a conserved tyrosine residue (Tyr-996) critical for phosphorylation-dependent signaling .

Functional Divergence : Compared to the insulin receptor peptide, "this compound" exhibits lower solubility but higher thermal stability, likely due to its hydrophobic residues (e.g., Val, Leu, Ile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。